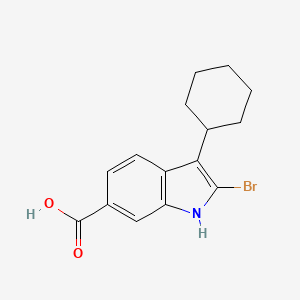

2-bromo-3-cyclohexyl-1H-indole-6-carboxylic acid

説明

特性

IUPAC Name |

2-bromo-3-cyclohexyl-1H-indole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16BrNO2/c16-14-13(9-4-2-1-3-5-9)11-7-6-10(15(18)19)8-12(11)17-14/h6-9,17H,1-5H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVUVBRNZBOZLBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=C(NC3=C2C=CC(=C3)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50333613 | |

| Record name | 2-bromo-3-cyclohexyl-1H-indole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50333613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

494799-76-7 | |

| Record name | 2-bromo-3-cyclohexyl-1H-indole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50333613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Preparation of 3-Cyclohexyl-1H-indole-6-carboxylic Acid Methyl Ester

- Starting Material: Methyl-indole-6-carboxylate.

- Cyclohexylation: React methyl-indole-6-carboxylate with cyclohexanone in methanol.

- Base Catalysis: Add sodium methoxide (30% NaOMe in MeOH) gradually at room temperature.

- Reaction Conditions: Stir at room temperature for 45 minutes, then reflux for 8 hours.

- Work-up: Add water and stir until solids dissolve, then isolate the product.

- Outcome: Formation of methyl 3-cyclohexyl-1H-indole-6-carboxylate intermediate.

This step introduces the cyclohexyl group at the 3-position via nucleophilic addition to cyclohexanone under basic conditions.

Hydrogenation to 3-Cyclohexyl-1H-indole-6-carboxylic Acid

- Hydrogenation: Subject methyl 3-cyclohexenyl-1H-indole-6-carboxylic acid to catalytic hydrogenation over Pd(OH)2/C.

- Solvent: THF/MeOH mixture (1:1 v/v).

- Conditions: 60 psi hydrogen pressure for 14 hours.

- Isolation: Filter catalyst and evaporate solvent to obtain 3-cyclohexyl-1H-indole-6-carboxylic acid as a white solid.

- Yield: Approximately 90%.

This step saturates the cyclohexenyl moiety to cyclohexyl, completing the cyclohexyl substitution.

Bromination at the 2-Position

- Starting Material: 3-cyclohexyl-1H-indole-6-carboxylic acid methyl ester.

- Reagent: Bromine source (e.g., N-bromosuccinimide or elemental bromine).

- Conditions: Controlled temperature to avoid over-bromination.

- Outcome: Formation of methyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate.

This regioselective bromination introduces bromine at the 2-position of the indole ring.

Hydrolysis to this compound

- Hydrolysis: Methyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate is hydrolyzed under acidic or basic conditions.

- Typical Conditions: Treatment with aqueous base or acid at reflux.

- Isolation: Acidification to precipitate the carboxylic acid.

- Outcome: Pure this compound.

Hydrolysis converts the ester to the free carboxylic acid, completing the synthesis.

Summary Table of Preparation Steps

| Step | Intermediate/Product | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Methyl 3-cyclohexyl-1H-indole-6-carboxylate | Methyl-indole-6-carboxylate, cyclohexanone, NaOMe, MeOH, reflux 8h | Not specified | Base-catalyzed addition of cyclohexanone |

| 2 | 3-Cyclohexyl-1H-indole-6-carboxylic acid | Pd(OH)2/C, THF/MeOH (1:1), H2 (60 psi), 14h | ~90 | Catalytic hydrogenation of cyclohexenyl to cyclohexyl |

| 3 | Methyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate | Bromination agent (e.g., NBS), controlled temperature | Not specified | Regioselective bromination at 2-position |

| 4 | This compound | Acidic or basic hydrolysis, reflux | Quantitative | Hydrolysis of ester to carboxylic acid |

Detailed Research Findings and Notes

- The initial cyclohexyl substitution is efficiently achieved via nucleophilic addition of the indole ester to cyclohexanone in the presence of sodium methoxide, yielding a stable methyl ester intermediate.

- Hydrogenation over Pd(OH)2/C is a mild and selective method to reduce the cyclohexenyl double bond without affecting the indole core or ester functionality.

- Bromination at the 2-position requires careful control to prevent polybromination or substitution at other positions; reagents like N-bromosuccinimide are commonly used for selective bromination in indole chemistry.

- Hydrolysis of the methyl ester to the free acid is straightforward and typically quantitative, allowing for isolation of the target compound in high purity.

- The compound serves as a versatile intermediate for further functionalization, such as coupling reactions and formation of fused ring systems, indicating its synthetic importance.

化学反応の分析

Condensation with Sulfonyl Ureas

The carboxylic acid group undergoes condensation reactions with sulfonyl ureas to form acyl sulfamide. This reaction is catalyzed by 1,1'-carbonyldiimidazole (CDI) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in anhydrous tetrahydrofuran (THF) .

Example Reaction:

| Reactants | Conditions | Product Application |

|---|---|---|

| Sulfonyl ureas (various) | CDI, DBU, THF, room temp | Precursors for HCV NS5B inhibitors |

Suzuki Coupling Reactions

The bromine atom at position 2 participates in palladium-catalyzed Suzuki cross-coupling with 2-formyl boronic acids or esters. This reaction enables the introduction of aryl or heteroaryl groups, forming cyclic hemiaminal intermediates .

Example Reaction:

| Boronic Acid/Esters | Conditions | Key Feature |

|---|---|---|

| 2-Formyl boronic acids | Suzuki conditions (Pd, base) | Forms indolo-benzazepine cores |

Cyclopropanation and Ester Hydrolysis

The compound’s derivatives undergo cyclopropanation to generate rigidified indolobenzazepine frameworks. Subsequent cleavage of tert-butyl ester groups yields carboxylic acids, which are further functionalized .

Example Pathway:

-

Cyclopropanation of tert-butyl ester intermediate.

-

Hydrolysis with acid/base to yield free carboxylic acid.

-

Coupling with sulfonamides/sulfonylureas or amines.

| Step | Reagents/Conditions | Product |

|---|---|---|

| Cyclopropanation | Pd catalysis, high temp | Bridged indolo-benzazepine |

| Ester hydrolysis | Acidic/basic conditions | Free carboxylic acid derivative |

Carboxamide Formation

The carboxylic acid group is activated for coupling with amines using O-(1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) and diisopropyl ethyl amine (DIPEA) in dimethyl sulfoxide (DMSO) .

Example Reaction:

| Amine Type | Application |

|---|---|

| Diverse amines | Enhances pharmacokinetic properties |

Mechanistic Insights

-

Radical pathways are excluded in palladium-mediated reactions (TEMPO trapping experiments) .

-

Steric effects from the cyclohexyl group influence regioselectivity in cross-coupling reactions .

This compound’s versatility in forming diverse scaffolds underscores its value in drug discovery and synthetic chemistry.

科学的研究の応用

Chemical Synthesis

Building Block for Complex Molecules

The compound serves as a crucial building block in the synthesis of complex organic molecules and natural product analogs. Its unique structure allows for various modifications that can lead to the development of new compounds with potential therapeutic effects.

Antimicrobial and Antiviral Properties

Research indicates that 2-bromo-3-cyclohexyl-1H-indole-6-carboxylic acid exhibits antimicrobial and antiviral activities. These properties make it a candidate for further investigation in the development of drugs targeting infectious diseases.

Anticancer Potential

The compound has been studied for its anticancer properties, showing promise in inhibiting specific cancer cell lines. For instance, studies have demonstrated that it can reduce cell viability in human leukemia cell lines, with an IC50 value indicating significant cytotoxic effects.

| Cell Line | IC50 (µM) |

|---|---|

| Human Leukemia | 14 |

| Prostate Cancer (PC3) | 32 |

| Prostate Cancer (DU145) | 35 |

Therapeutic Applications

Pharmaceutical Development

Given its biological activities, this compound is being investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions. Its ability to inhibit pro-inflammatory cytokines suggests applications in managing inflammatory diseases .

Case Studies

Case Study: Anticancer Activity

A notable study evaluated the compound's effects on human leukemia cell lines, revealing a significant reduction in cell viability at low concentrations. The findings support its potential as a therapeutic agent against specific cancers.

Case Study: Anti-inflammatory Effects

Another study focused on the compound's ability to inhibit 5-lipoxygenase, an enzyme crucial for inflammatory responses. This inhibition has implications for developing treatments for conditions characterized by excessive inflammation .

Pharmacokinetics and Safety Profile

Pharmacokinetic studies suggest that the compound should be stored under inert conditions at temperatures between 2–8 °C due to its sensitivity to environmental factors. Toxicity assessments indicate that while some derivatives may exhibit cytotoxic effects, this compound demonstrates a favorable safety profile when used within therapeutic concentrations .

作用機序

The mechanism of action of 2-bromo-3-cyclohexyl-1H-indole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or disrupt viral replication by targeting viral proteins .

類似化合物との比較

Similar Compounds

- 2-bromo-1H-indole-3-carboxylic acid

- 3-cyclohexyl-1H-indole-2-carboxylic acid

- 6-bromo-1H-indole-3-carboxylic acid

Uniqueness

2-bromo-3-cyclohexyl-1H-indole-6-carboxylic acid is unique due to the specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. The presence of the cyclohexyl group at the third position and the carboxylic acid group at the sixth position differentiates it from other indole derivatives, potentially leading to unique interactions with biological targets and distinct therapeutic applications .

生物活性

2-Bromo-3-cyclohexyl-1H-indole-6-carboxylic acid is a synthetic compound belonging to the indole family, which has garnered attention for its diverse biological activities. Indoles are known for their significant roles in medicinal chemistry, particularly due to their interactions with various biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 320.2 g/mol. The compound features a bromine atom at the second position, a cyclohexyl group at the third position, and a carboxylic acid functional group at the sixth position of the indole structure. This unique arrangement contributes to its biological activity.

Indole derivatives, including this compound, are known to interact with multiple receptors and influence various biochemical pathways. The following sections detail its mechanisms of action:

Target Receptors

- Glycogen Synthase Kinase-3β (GSK-3β) : Inhibition of GSK-3β is associated with modulation of cellular signaling pathways involved in metabolism and inflammation.

- 5-Lipoxygenase (5-LOX) : This enzyme is crucial in the inflammatory response; inhibition may lead to reduced inflammation.

Biochemical Pathways

The compound affects several biochemical pathways:

- Anti-inflammatory Pathways : By inhibiting enzymes like GSK-3β and 5-LOX, it may reduce pro-inflammatory cytokines.

- Apoptotic Pathways : Indole derivatives can induce apoptosis in cancer cells by activating specific signaling cascades.

Biological Activities

The biological activities of this compound include:

Anticancer Activity

Research indicates that indole derivatives can exhibit cytotoxic effects on various cancer cell lines. For instance:

- Cell Lines Tested : Studies have shown that this compound can significantly reduce cell viability in prostate cancer cell lines such as PC3 and DU145.

| Cell Line | IC50 (µg/mL) | Time Points |

|---|---|---|

| PC3 | 40.1 ± 7.9 | 24 h |

| DU145 | 98.14 ± 48.3 | 24 h |

Anti-inflammatory Effects

The compound's ability to inhibit GSK-3β suggests potential applications in treating inflammatory diseases. Its anti-inflammatory properties could be beneficial for conditions like arthritis or chronic inflammation.

Antimicrobial Activity

Indole derivatives have shown promise as antimicrobial agents. Preliminary studies indicate that this compound may possess activity against certain bacterial strains.

Case Studies and Research Findings

Several studies have been conducted to elucidate the biological activities of this compound:

- Cytotoxicity Assay : A study demonstrated that treatment with varying concentrations of the compound led to a dose-dependent decrease in cell viability in prostate cancer cell lines.

- Mechanistic Studies : Research highlighted the compound's role in inducing apoptosis via chromatin condensation and DNA damage in cancer cells.

- In Vivo Studies : Animal models have been used to assess the therapeutic potential of this compound, showing promising results in reducing tumor growth.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-bromo-3-cyclohexyl-1H-indole-6-carboxylic acid, and how do reaction conditions influence yield?

- Methodology : A common approach involves introducing substituents to the indole scaffold via electrophilic substitution or transition-metal-catalyzed coupling. For example, bromination at the 2-position of indole derivatives can be achieved using brominating agents like N-bromosuccinimide (NBS) under controlled conditions. Cyclohexylation at the 3-position may employ Friedel-Crafts alkylation or Suzuki-Miyaura coupling if pre-functionalized intermediates are used . Reaction optimization (e.g., temperature, solvent polarity, and catalyst loading) is critical to minimize side products like over-bromination or ring-opening.

- Data Consideration : Yield variations (e.g., 60–85%) are often linked to steric hindrance from the cyclohexyl group and the electron-withdrawing effect of the carboxylic acid moiety, which can slow bromination kinetics .

Q. How can the crystal structure of this compound be resolved, and what intermolecular interactions stabilize its lattice?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL or SHELXS is standard for structural elucidation . Hydrogen-bonding networks (e.g., O–H⋯O between carboxylic acid groups and N–H⋯O involving the indole NH) often form dimers or layered arrangements. For example, in analogous bromo-indole derivatives, inversion dimers linked by O–H⋯O bonds and layered packing via N–H⋯O interactions are observed .

- Data Contradictions : Discrepancies in dihedral angles (e.g., between the carboxylic acid group and indole ring) may arise from solvent effects or polymorphism. For instance, reported dihedral angles in similar compounds range from 6° to 15°, depending on crystallization solvents .

Advanced Research Questions

Q. How does the electronic environment of this compound influence its reactivity in cross-coupling reactions?

- Methodology : Density Functional Theory (DFT) calculations can map electron density distribution, particularly at the bromine site. The electron-withdrawing carboxylic acid group deactivates the indole ring, making the 2-bromo substituent more susceptible to nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination. Experimental validation via ¹H/¹³C NMR and LC-MS can track reaction pathways .

- Data Contradictions : Conflicting reports on Suzuki coupling efficiency (e.g., low yields in polar aprotic solvents vs. high yields in toluene) may stem from competing protodebromination or steric interference from the cyclohexyl group .

Q. What strategies mitigate aggregation or poor solubility of this compound in aqueous biological assays?

- Methodology : Salt formation (e.g., sodium or potassium carboxylates) or co-solvent systems (DMSO/PBS mixtures) can enhance solubility. Dynamic Light Scattering (DLS) and NMR diffusion-ordered spectroscopy (DOSY) help assess aggregation thresholds. For example, derivatives with bulky substituents often require <5% DMSO to maintain monomeric dispersion .

- Data Considerations : Solubility limits (e.g., ~0.1 mM in pure water) may necessitate structural derivatization, such as esterification of the carboxylic acid group, though this alters pharmacodynamic profiles .

Q. How do structural modifications (e.g., halogen substitution) at the 2-position affect the compound’s bioactivity in enzyme inhibition studies?

- Methodology : Comparative structure-activity relationship (SAR) studies using bromo, chloro, and iodo analogs can identify halogen-bonding interactions with target enzymes. Isothermal Titration Calorimetry (ITC) or surface plasmon resonance (SPR) quantifies binding affinities. For example, bromine’s larger van der Waals radius may enhance binding to hydrophobic enzyme pockets compared to chlorine .

- Data Contradictions : Discrepancies in IC50 values between indole-6-carboxylic acid derivatives may arise from differences in assay conditions (e.g., pH-dependent ionization of the carboxylic acid group) .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。